Biotin-MeTz

Bioluminescence NanoLuc In Vivo Imaging

Biotin-MeTz is a high-purity, biotinylated methyltetrazine reagent for copper-free click chemistry. Its methyltetrazine group enables rapid, bioorthogonal conjugation for protein labeling and ADC development. Backed by analytical QA, it ensures reproducible results. Bulk quantities available.

Molecular Formula C34H28N6O6
Molecular Weight 616.6 g/mol
Cat. No. B12411529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-MeTz
Molecular FormulaC34H28N6O6
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)CCC(=O)OCC6=CN(N=N6)CC(=O)O
InChIInChI=1S/C34H28N6O6/c41-29(42)21-39-19-26(37-38-39)22-45-30(43)16-17-31(44)46-34-27(18-23-10-4-1-5-11-23)36-33-32(25-14-8-3-9-15-25)35-28(20-40(33)34)24-12-6-2-7-13-24/h1-15,19-20H,16-18,21-22H2,(H,41,42)
InChIKeyIDKRPNFSPHTVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid: A Synthetic Coelenterazine Analog for Advanced Bioluminescence


The compound 2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid (CAS: Not specified) belongs to the class of synthetic imidazo[1,2-a]pyrazin-3(7H)-one derivatives, commonly referred to as coelenterazine analogs [1]. The core imidazopyrazinone scaffold is a known substrate for marine luciferases, including the engineered NanoLuc luciferase and its red-shifted variants (e.g., teLuc, Antares2) [2]. This particular compound is structurally distinguished from its closest analog, Diphenylterazine (DTZ; 2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3(7H)-one), by the presence of a complex 1,2,3-triazole-acetic acid ester side chain at the C-3 oxygen position of the imidazopyrazinone core, introduced via click chemistry, which may confer distinct physicochemical and functional properties [3]. As a bioluminescent substrate, it is designed for use in in vitro and in vivo reporter assays, offering a potential alternative to established substrates like furimazine and coelenterazine h for applications requiring specific emission kinetics or red-shifted spectra [4].

Why Direct Substitution of 2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid with Furimazine or DTZ is Scientifically Unsound


The utility of a bioluminescent substrate in a given assay is not solely determined by its ability to produce light. Critical performance metrics—including emission wavelength, signal stability, cytotoxicity, solubility, and in vivo biodistribution—are exquisitely sensitive to even minor structural modifications of the imidazopyrazinone core and its substituents [1]. For instance, while the core scaffold 2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3(7H)-one (DTZ) provides a red-shifted emission (~620-640 nm) when paired with teLuc, its free hydroxyl group at the C-3 position limits its potential for targeted delivery or specific chemical modification . In contrast, the target compound features a C-3 ester linkage to a 1,2,3-triazole-acetic acid moiety. The presence of the triazole ring, introduced via click chemistry, can significantly alter the compound's lipophilicity, metabolic stability, and potential for bioorthogonal conjugation, which are not replicated by simple, unsubstituted analogs like furimazine or DTZ [2]. Therefore, substituting this compound with a structurally similar but functionally distinct alternative could lead to altered pharmacokinetics, unexpected cellular toxicity, or a shift in the emission spectrum, thereby compromising the quantitative accuracy and reproducibility of bioluminescence imaging (BLI) experiments [3]. The following section provides the specific, comparative evidence that substantiates these critical points of differentiation.

Quantitative Differentiation Evidence for 2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid vs. Analogs


Enhanced Signal Intensity: Comparative Brightness of the teLuc/DTZ Core

The core imidazopyrazinone scaffold of the target compound is identical to Diphenylterazine (DTZ). Direct head-to-head studies demonstrate that the teLuc/DTZ bioluminescent pair is substantially brighter than both the widely used Firefly Luciferase (FLuc)/d-luciferin system and the NanoLuc/furimazine system. Specifically, at a 0.1 mM substrate concentration, teLuc/DTZ was ~7.5-fold brighter than NanoLuc/furimazine [1]. This increase in photon flux is a critical factor for improving detection sensitivity, particularly in deep-tissue imaging or high-throughput screening applications where the signal-to-noise ratio is paramount. While these data are for the parent core, they provide a quantitative benchmark for the target compound's potential in optimized luciferase pairings.

Bioluminescence NanoLuc In Vivo Imaging Substrate Comparison

Improved Signal-to-Noise Ratio: Background Luminescence of the DTZ Scaffold

A key advantage of the core DTZ scaffold is its extremely low background chemiluminescence. Studies show that DTZ alone, in the absence of the teLuc enzyme, yields negligible background signal, resulting in excellent signal-to-background ratios . This characteristic is critical for achieving high assay sensitivity. Furthermore, in vivo studies in BALB/c mice confirmed that intraperitoneal injections of DTZ (0.3 µmol) into untransfected animals did not produce any detectable background emission [1]. This low background is a property of the imidazopyrazinone core and is likely retained in the target compound, providing a clear advantage over substrates with higher auto-oxidation rates.

Bioluminescence Assay Sensitivity Reporter Gene Background Noise

Enhanced In Vivo Sensitivity: Deep Tissue Imaging Performance of the Core Scaffold

The teLuc/DTZ pair has been quantitatively shown to significantly outperform the gold-standard FLuc/d-luciferin system for deep-tissue imaging in a mouse model. Hydrodynamic transfection of mice to express teLuc, followed by intraperitoneal injection of 0.3 µmol DTZ, generated ~52-fold higher emission than the equivalent FLuc/d-luciferin control [1]. Even at a higher, clinically relevant dose of 3.3 µmol, teLuc/DTZ remained ~32-fold brighter than FLuc/d-luciferin and ~15-fold brighter than the optimized FLuc/AkaLumine-HCl pair . This substantial increase in signal intensity, combined with the scaffold's red-shifted emission (peak ~620-640 nm when paired with teLuc), allows photons to penetrate thicker mammalian tissue more effectively than blue-shifted alternatives like furimazine .

In Vivo Imaging Deep Tissue Pharmacokinetics Red-Shifted Emission

Structural Differentiation via Click Chemistry: The Triazole-Acetic Acid Ester Motif

The target compound is a derivative of the DTZ core scaffold, distinguished by a 1,2,3-triazole-acetic acid moiety attached via an ester linkage. This specific modification is not present in DTZ or furimazine. The synthesis of similar imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported, and these conjugates have demonstrated unique properties [1]. For example, a series of such conjugates was found to exhibit superior antimicrobial activity compared to standard drugs, indicating that the triazole ring can confer distinct biological or physicochemical properties [2]. While quantitative BLI data for this specific compound are not available in the public domain, this structural feature implies a potential for altered solubility, metabolic stability, or bioavailability compared to its parent analog.

Click Chemistry Medicinal Chemistry 1,2,3-Triazole Structural Derivative

Optimal Application Scenarios for 2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid Based on Quantitative Evidence


Deep-Tissue In Vivo Imaging in Small Animal Models

Based on the demonstrated ~52-fold increase in deep-tissue photon flux of the teLuc/DTZ core over FLuc/d-luciferin [1], this compound is optimally suited for researchers performing longitudinal studies of tumor growth, metastasis, or cell trafficking in mice. Its red-shifted emission profile allows for better signal penetration through skin and tissue, making it a superior alternative to blue-shifted substrates like furimazine for applications in oncology, immunology, and neuroscience where deep-tissue signals are critical.

High-Throughput Screening (HTS) Assays Requiring High Sensitivity

The core scaffold's ~7.5-fold higher brightness compared to the standard NanoLuc/furimazine pair [2] and its extremely low background signal make this compound an ideal candidate for miniaturized, high-throughput screening campaigns. The increased signal-to-noise ratio can lower limits of detection and reduce reagent consumption, providing cost savings and improved data quality in large-scale drug discovery or functional genomics screens.

Reporter Gene Assays for Monitoring Low-Abundance Biological Events

For applications where the target of interest is expressed at very low levels (e.g., weak promoters, rare cell populations), the superior brightness and low background of the DTZ core scaffold [3] provide a significant advantage over traditional FLuc/d-luciferin or NanoLuc/furimazine systems. This makes the target compound particularly valuable for studying subtle gene regulation, monitoring minimal residual disease in cancer models, or tracking rare cellular events where maximizing detection sensitivity is paramount.

Medicinal Chemistry and Probe Development Leveraging Click Chemistry

The unique 1,2,3-triazole-acetic acid side chain, introduced via click chemistry [4], positions this compound as a valuable scaffold for further chemical biology applications. Researchers developing bioluminescent probes for targeted delivery, bioconjugation, or bioorthogonal chemistry may find this derivative a more suitable starting point than unmodified DTZ or furimazine, as the triazole moiety offers a potential handle for further functionalization or for modulating the compound's physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-MeTz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.